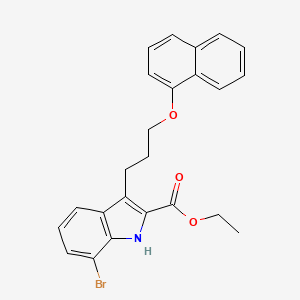![molecular formula C15H12F3NO2 B8701387 Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B8701387.png)
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- is an organic compound with the molecular formula C15H12F3NO2. It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a methyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- can be achieved through several synthetic routes. One common method involves the reaction of 2-amino benzoic acid with 2-methyl-3-(trifluoromethyl)aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings .
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-{[3-(Trifluoromethyl)phenyl]amino}benzoic acid: Similar structure but with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)benzoic acid: Lacks the amino group, making it less reactive in certain chemical reactions
Uniqueness
Benzoic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]- is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H12F3NO2 |
|---|---|
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
2-[2-methyl-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12F3NO2/c1-9-11(15(16,17)18)6-4-8-12(9)19-13-7-3-2-5-10(13)14(20)21/h2-8,19H,1H3,(H,20,21) |
Clave InChI |
YRBRYHACQBMPLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



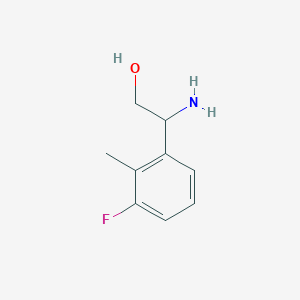
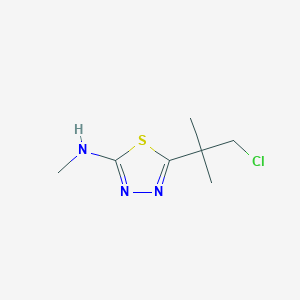
![7-(6-Methyl-pyridin-2-yl)-imidazo[1,2-a]pyridine](/img/structure/B8701322.png)
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-phenyl-amine](/img/structure/B8701327.png)
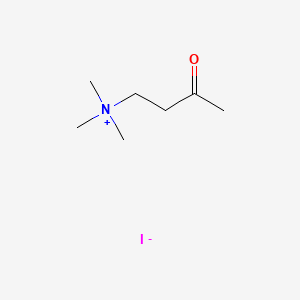
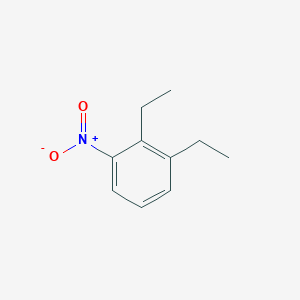

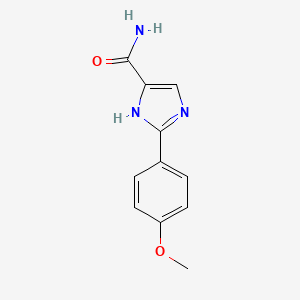

![2-[(Dipropylamino)methyl]phenol](/img/structure/B8701363.png)
![13-chloro-9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene](/img/structure/B8701376.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B8701391.png)
